2-Hydroxy-4-(2-methylphenyl)pyridine
Overview
Description
2-Hydroxy-4-(2-methylphenyl)pyridine is an organic compound featuring a pyridine ring substituted with a hydroxyl group at the second position and a 2-methylphenyl group at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with benzylic positions . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .
Mode of Action
The mode of action of 2-Hydroxy-4-(2-methylphenyl)pyridine involves interactions at the benzylic position . These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position, leading to various chemical transformations .
Biochemical Pathways
Similar compounds have been known to participate in reactions at the benzylic position, which can influence various biochemical pathways .
Result of Action
The compound’s interactions at the benzylic position can lead to various chemical transformations, which may have downstream effects on cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-keto-4-(2-methylphenyl)pyridine, while reduction can produce 2-amino-4-(2-methylphenyl)pyridine.
Scientific Research Applications
2-Hydroxy-4-(2-methylphenyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Hydroxy-4-methylpyridine: Similar structure but lacks the 2-methylphenyl group.
4-(2-Methylphenyl)pyridine: Similar structure but lacks the hydroxyl group.
2-Hydroxy-4-phenylpyridine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Uniqueness: 2-Hydroxy-4-(2-methylphenyl)pyridine is unique due to the presence of both the hydroxyl group and the 2-methylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXAPIVLUMSSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671752 | |
Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-69-5 | |
Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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